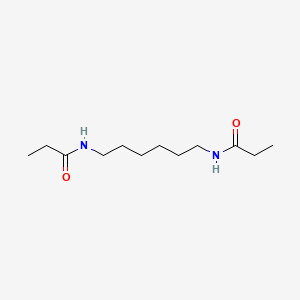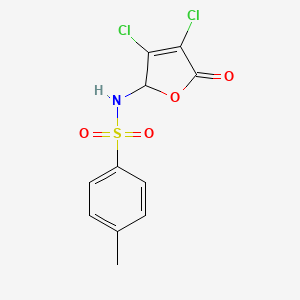
N,N'-1,6-hexanediyldipropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-1,6-hexanediyldipropanamide, commonly known as HDP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a bifunctional molecule that contains two amide groups, making it a useful building block for the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of HDP is not fully understood, but it is believed to be due to its ability to form stable complexes with metal ions. These complexes may interfere with the normal functioning of metal-dependent enzymes, leading to physiological effects.
Biochemical and physiological effects:
HDP has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. It has also been shown to have anti-inflammatory properties, which may be useful for the treatment of inflammatory diseases. HDP has been shown to be non-toxic to mammalian cells, making it a promising candidate for biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using HDP in lab experiments is its ability to form stable complexes with metal ions, which can be useful for studying metal-dependent enzymes. However, HDP is a relatively new compound, and its properties are not fully understood. More research is needed to fully elucidate its mechanism of action and potential applications.
Orientations Futures
There are many potential future directions for research on HDP. One area of interest is the development of new antibiotics based on HDP's antimicrobial properties. Another area of interest is the use of HDP in the synthesis of new materials, such as hydrogels and polymers. Further research is needed to fully understand the properties of HDP and its potential applications in various fields.
In conclusion, HDP is a bifunctional molecule that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method is relatively simple, and it has been shown to have antimicrobial and anti-inflammatory properties. HDP's ability to form stable complexes with metal ions makes it a promising candidate for the development of new antibiotics and the synthesis of new materials. Further research is needed to fully understand the properties of HDP and its potential applications.
Méthodes De Synthèse
HDP can be synthesized through a simple two-step process. The first step involves the reaction of 1,6-hexanediamine with propionyl chloride to form N-propionyl-1,6-hexanediamine. The second step involves the reaction of N-propionyl-1,6-hexanediamine with propanoyl chloride to form HDP. The purity of the compound can be improved through recrystallization.
Applications De Recherche Scientifique
HDP has been studied for its potential applications in various fields, including drug delivery, surface modification, and polymer synthesis. It has been shown to form stable complexes with metal ions, making it a potential chelating agent for the treatment of heavy metal poisoning. HDP has also been used as a cross-linking agent for the synthesis of hydrogels, which have applications in tissue engineering and drug delivery.
Propriétés
IUPAC Name |
N-[6-(propanoylamino)hexyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-3-11(15)13-9-7-5-6-8-10-14-12(16)4-2/h3-10H2,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWRDHXCGCJYTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCCCCCNC(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385863 |
Source


|
| Record name | Propanamide, N,N'-1,6-hexanediylbis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10263-87-3 |
Source


|
| Record name | Propanamide, N,N'-1,6-hexanediylbis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{[{[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}(methylamino)methylene]amino}benzoate](/img/structure/B5211715.png)

![1-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5211718.png)
![2-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5211727.png)
![N-(2-cyanophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5211737.png)
![ethyl 1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5211749.png)
![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine](/img/structure/B5211756.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide](/img/structure/B5211767.png)
![N-(4-methoxyphenyl)-1-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-3-piperidinamine](/img/structure/B5211777.png)
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methylbenzenesulfonate](/img/structure/B5211786.png)
![5-{2-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5211788.png)
![4-{[2-(2-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B5211799.png)
